3,7-Dimethoxy-2-methyl-9H-xanthen-9-one
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Overview
Description
3,7-Dimethoxy-2-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C16H14O4. It belongs to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-2-methyl-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative under acidic conditions.
Aryl Aldehyde Condensation: An aryl aldehyde reacts with a phenol derivative in the presence of a catalyst.
Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This approach uses o-haloarenecarboxylic acid and arynes under specific conditions.
Industrial Production Methods
Industrial production of xanthones, including this compound, often involves optimized versions of the above synthetic routes. These methods are scaled up to ensure high yield and purity, using advanced techniques such as microwave heating and catalytic processes .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethoxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3,7-Dimethoxy-2-methyl-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethoxy-2-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar structural features.
2,3-Dimethoxyxanthone: A compound with comparable biological activities.
Uniqueness
3,7-Dimethoxy-2-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61234-52-4 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3,7-dimethoxy-2-methylxanthen-9-one |
InChI |
InChI=1S/C16H14O4/c1-9-6-11-15(8-14(9)19-3)20-13-5-4-10(18-2)7-12(13)16(11)17/h4-8H,1-3H3 |
InChI Key |
ARJATRSTZFYWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)OC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
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